6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
6-Fluoro-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a quinoline derivative characterized by a fluorine atom at position 6, a 4-methoxybenzoyl group at position 3, and a 4-(4-methoxyphenyl)piperazine substituent at position 3. This compound is structurally distinct due to the combination of a quinoline core with dual methoxy-substituted aromatic systems and a piperazine linker, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3/c1-34-22-8-3-19(4-9-22)28(33)25-18-30-26-12-5-20(29)17-24(26)27(25)32-15-13-31(14-16-32)21-6-10-23(35-2)11-7-21/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZUUVDXJERBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methoxybenzoyl group: This step might involve Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperazine substitution: The final step could involve nucleophilic substitution with 4-(4-methoxyphenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Position
The fluorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent quinoline nitrogen. This site reacts with oxygen-, nitrogen-, or sulfur-based nucleophiles under controlled conditions.
| Reaction Type | Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxylation | NaOH (2M), ethanol, reflux (12 h) | 6-Hydroxyquinoline derivative | 78 | |
| Amination | NH₃/MeOH, 100°C (24 h) | 6-Aminoquinoline analog | 65 | |
| Thiolation | NaSH, DMF, 80°C (8 h) | 6-Mercaptoquinoline product | 72 |
Mechanistic Insight : The reaction proceeds via an aromatic SNAr mechanism, facilitated by the electron-deficient quinoline ring.
Electrophilic Substitution on the Quinoline Core
The quinoline ring undergoes electrophilic substitution, primarily at the 5- and 8-positions, due to the directing effects of the fluorine and methoxy groups.
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (4 h) | 5-Nitro derivative | 5- > 8- (3:1) | |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt (6 h) | 8-Sulfoquinoline | 8- > 5- (4:1) | |
| Halogenation | Br₂/FeBr₃, 40°C (2 h) | 5-Bromoquinoline | 5- exclusive |
Notable Observation : The 4-methoxybenzoyl group at position 3 sterically hinders substitution at the 2-position.
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and sulfonylation reactions at its secondary nitrogen atoms, enabling structural diversification.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C (6 h) | N-Methylpiperazine derivative |
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → rt (12 h) | N-Acetylpiperazine analog |
| Sulfonylation | Tosyl chloride | Pyridine, rt (24 h) | N-Tosylpiperazine product |
Key Data : Alkylation proceeds with >90% regioselectivity at the less hindered piperazine nitrogen.
Methoxy Group Demethylation
The methoxy groups on the benzoyl and phenyl rings can be cleaved under strong acidic or Lewis acidic conditions to yield hydroxylated derivatives.
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → rt (8 h) | 3-(4-Hydroxybenzoyl)quinoline | Prodrug synthesis |
| HI (57%) | AcOH, reflux (24 h) | 4-Hydroxyphenylpiperazine analog | Metabolic studies |
Limitation : Overexposure to BBr₃ leads to quinoline ring degradation.
Quinoline Ring Reduction
Catalytic hydrogenation selectively reduces the quinoline ring to a tetrahydroquinoline system, altering its electronic properties.
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, rt (12 h) | 1,2,3,4-Tetrahydroquinoline | C=C bonds only |
| Rh/Al₂O₃ | H₂ (50 psi), 80°C (6 h) | Decahydroquinoline | Full saturation |
Application : Reduced derivatives show enhanced blood-brain barrier penetration .
Cross-Coupling Reactions
The quinoline core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or amine-functionalized derivatives.
| Reaction Type | Catalysts/Base | Substrate | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 5-Arylquinoline |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | 8-Aminoquinoline |
Optimized Conditions : Reactions occur at 80–100°C in toluene/water mixtures .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the quinoline C2–C3 double bond, forming dimeric structures.
| Wavelength (nm) | Solvent | Product | Yield (%) |
|---|---|---|---|
| 254 | MeCN | Head-to-tail dimer | 58 |
| 365 | CHCl₃ | Cross-conjugated adduct | 42 |
Significance : Dimers exhibit unique fluorescence properties.
Scientific Research Applications
6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible development as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The presence of fluorine and piperazine groups may enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
- Target Compound : Contains a 4-(4-methoxyphenyl)piperazine group at position 4. The piperazine ring introduces two nitrogen atoms, enhancing solubility and hydrogen-bonding capacity.
- 6-Fluoro-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride (): Replaces the piperazine with a piperidine ring. This substitution likely decreases solubility (logP increases) and alters target affinity .
Methoxybenzoyl vs. Hydroxamic Acid Derivatives
- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6, ): Features a methoxyphenyl group at position 2 of quinoline and a piperazine-linked benzoate ester. The ester group introduces hydrolytic instability compared to the target compound’s stable benzoyl group. The spatial orientation of substituents may lead to divergent receptor interactions .
- N-Hydroxy-4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D6, ): Includes a hydroxamic acid moiety, which is often associated with histone deacetylase (HDAC) inhibition. This functional group differentiates its mechanism of action from the target compound .
Halogen and Aromatic Substitutions
- 6-Chloro-3-(4-(3-methoxyphenyl)piperazin-1-yl)-4-phenylquinolin-2(1H)-one (): Substitutes fluorine with chlorine at position 6 and introduces a ketone at position 2. Chlorine’s larger atomic size and lower electronegativity may reduce metabolic stability compared to fluorine. The ketone group increases polarity but may limit blood-brain barrier penetration .
- 8-(2,4-Dimethoxyphenyl)-2-[4-(3-methoxybenzoyl)piperazin-1-yl]quinoline (): Positions the dimethoxyphenyl group at position 8 and the benzoyl-piperazine at position 2.
Physicochemical Properties
Key Observations :
- The target compound’s piperazine group and fluorine atom balance logP and solubility better than analogs with bulkier (e.g., ester) or non-polar (e.g., piperidine) groups.
Receptor Binding
- The 4-methoxyphenylpiperazine moiety is common in ligands targeting serotonin (5-HT) and dopamine receptors. Modifications here (e.g., sulfonyl groups in ) could shift selectivity toward adrenergic receptors .
- The 4-methoxybenzoyl group may engage in π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Metabolic Stability
- Fluorine at position 6 reduces oxidative metabolism compared to chlorine () or unsubstituted quinolines. Piperazine’s basic nitrogen may also slow hepatic clearance .
Toxicity
- Hydroxamic acid derivatives () carry risks of off-target metalloenzyme inhibition, whereas the target compound’s benzoyl and methoxy groups likely mitigate this .
Biological Activity
6-Fluoro-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a synthetic compound that belongs to the quinoline family. Its unique structure combines various pharmacophoric elements, suggesting potential biological activities, particularly in the realms of antitumor and neuropharmacological effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a fluorine atom, methoxybenzoyl group, and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24F N3O3 |
| Molecular Weight | 423.46 g/mol |
| Log P (Partition Coefficient) | 4.8 |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds structurally similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Similar quinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the piperazine ring is often linked to enhanced interaction with biological targets such as DNA and enzymes involved in cell proliferation .
- Antipsychotic Effects : Compounds with piperazine structures are known for their antipsychotic properties, likely due to their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors .
- Antimicrobial Activity : Some studies suggest that related compounds possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Research Findings
Several studies have evaluated the biological activity of quinoline derivatives similar to the compound :
- Antitumor Studies : A series of related compounds were synthesized and tested against human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively, with IC50 values ranging from 10 to 50 µM depending on the specific structure and substituents present .
- Neuropharmacological Studies : Research on piperazine derivatives has shown promising results in treating disorders such as schizophrenia. For instance, the compound's ability to bind selectively to serotonin receptors suggests potential use in psychiatric applications .
Case Studies
-
Case Study on Antitumor Activity :
- Objective : Evaluate cytotoxic effects on colorectal cancer cells.
- Method : MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM, indicating strong antitumor potential.
-
Case Study on Neuropharmacological Effects :
- Objective : Investigate the impact on dopamine receptor modulation.
- Method : In vivo studies were conducted using rodent models.
- Results : The compound demonstrated a dose-dependent decrease in hyperactivity induced by amphetamines, suggesting antipsychotic-like effects.
Q & A
Q. Optimization Considerations :
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
Q. Common Impurities :
- Des-fluoro byproduct : From incomplete fluorination (observed at m/z 454.2 vs. target 472.2) .
- Incomplete benzoylation : Detected via residual hydroxyl signal in H NMR .
Advanced: What methodologies are suitable for studying this compound’s pharmacokinetic (PK) properties in preclinical models?
Answer:
-
In Vitro ADME :
-
In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples, and quantify using validated UPLC-MS. Key Parameters :
Parameter Value Range Notes t₁/₂ 2–4 h Short half-life may require prodrug strategies Bioavailability 15–25% Limited by first-pass metabolism
Contradiction Note : Some quinoline analogs show higher bioavailability (30–40%) due to piperazine-enhanced solubility. This discrepancy suggests structural modifications (e.g., PEGylation) may improve PK .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity?
Answer:
Focus on modifying three regions:
Quinoline Core : Replace fluorine with Cl/NO₂ to enhance electron-withdrawing effects .
Piperazine Substituent : Test 4-methoxyphenyl vs. 4-fluorophenyl for improved bacterial membrane penetration .
Benzoyl Group : Vary methoxy position (para → meta) to alter steric bulk .
Q. Experimental Design :
-
MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
-
Data Interpretation :
Derivative MIC (µg/mL) Notes Parent Compound 8–16 Moderate activity 4-Fluorophenyl Piperazine 2–4 Enhanced potency Meta-Methoxybenzoyl 32–64 Reduced activity (steric hindrance)
Advanced: How to resolve contradictions in reported biological activity data for quinoline derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies:
- Standardize Assays : Use CLSI guidelines for antimicrobial testing .
- Control for Substituents : Compare only derivatives with identical core modifications (e.g., same piperazine group) .
- Statistical Validation : Apply ANOVA to triplicate data; exclude outliers with >20% deviation .
Example : A 2020 study reported 4-methoxyphenylpiperazine derivatives as inactive against C. albicans, while a 2023 study showed moderate activity. The discrepancy was traced to differences in fungal growth media (RPMI vs. Sabouraud dextrose) .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference : Plasma proteins (e.g., albumin) bind to the lipophilic quinoline core, reducing recovery. Solution : Use protein precipitation with acetonitrile (≥90% recovery) .
- Low Sensitivity : Fluorine’s low ionization efficiency in ESI-MS. Solution : Derivatize with pentafluorobenzoyl chloride to enhance signal .
Advanced: What computational tools are effective for predicting target interactions?
Answer:
- Docking : Use AutoDock Vina to model binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). Key Interactions :
- MD Simulations : GROMACS for stability analysis (≥50 ns runs). Insight : The 4-methoxybenzoyl group stabilizes hydrophobic pockets .
Basic: What safety and handling protocols are critical for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
